molecular formula C16H14FN3O2 B4696022 N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3-fluorobenzamide

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3-fluorobenzamide

Cat. No. B4696022
M. Wt: 299.30 g/mol
InChI Key: UKSROQBCVZTZEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3-fluorobenzamide, commonly known as DMFO, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential use in cancer research. DMFO is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inhibition of PARP has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making DMFO a promising candidate for cancer treatment.

Mechanism of Action

DMFO is a potent inhibitor of N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3-fluorobenzamide, which is involved in DNA repair. Inhibition of N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3-fluorobenzamide leads to the accumulation of DNA damage, which sensitizes cancer cells to chemotherapy and radiation therapy. Additionally, DMFO has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
DMFO has been shown to have a variety of biochemical and physiological effects. In addition to its role as a N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3-fluorobenzamide inhibitor and anti-inflammatory agent, DMFO has been shown to have antioxidant properties and to inhibit the proliferation of cancer cells. DMFO has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

DMFO has several advantages for use in lab experiments. It is a small molecule inhibitor that is relatively easy to synthesize, making it readily available for use in experiments. Additionally, DMFO has been extensively studied and its mechanism of action is well understood. However, DMFO also has some limitations. It is a potent inhibitor of N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3-fluorobenzamide, which is involved in DNA repair, and could potentially have off-target effects. Additionally, DMFO has not yet been extensively studied in clinical trials, so its safety and efficacy in humans is not yet fully understood.

Future Directions

There are several potential future directions for research on DMFO. One area of interest is its potential use in combination therapy for cancer treatment. Studies have shown that DMFO can sensitize cancer cells to chemotherapy and radiation therapy, and further research is needed to determine the optimal dosing and timing of DMFO in combination with other cancer treatments. Additionally, DMFO has potential applications in the treatment of inflammatory diseases, and further research is needed to determine its efficacy in these conditions. Finally, more research is needed to fully understand the safety and efficacy of DMFO in humans, and clinical trials are needed to determine its potential as a cancer treatment.

Scientific Research Applications

DMFO has been extensively studied for its potential use in cancer research. Studies have shown that DMFO can sensitize cancer cells to chemotherapy and radiation therapy by inhibiting N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3-fluorobenzamide, which is involved in DNA repair. This makes DMFO a promising candidate for combination therapy in cancer treatment. Additionally, DMFO has been shown to have anti-inflammatory effects, which could have potential applications in the treatment of inflammatory diseases.

properties

IUPAC Name

N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2/c1-19-13-7-6-12(9-14(13)20(2)16(19)22)18-15(21)10-4-3-5-11(17)8-10/h3-9H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSROQBCVZTZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3-fluorobenzamide
Reactant of Route 2
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N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3-fluorobenzamide
Reactant of Route 3
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N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3-fluorobenzamide
Reactant of Route 4
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N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3-fluorobenzamide
Reactant of Route 5
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N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3-fluorobenzamide
Reactant of Route 6
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N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3-fluorobenzamide

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